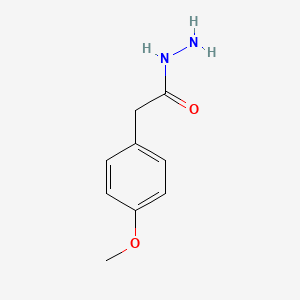

2-(4-Methoxyphenyl)acetohydrazide

Overview

Description

It is a hydrazone derivative of 4-methoxyacetophenone and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetyl chloride with hydrazine hydrate . The reaction is carried out in the presence of a solvent such as 1,2-dichloroethane under reflux conditions for several hours . Another method involves the reaction of 2-(4-methoxyphenyl)acetic acid with hydrazine hydrate in methanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(4-Methoxyphenyl)acetohydrazide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and Schiff bases.

Biology: It exhibits anti-inflammatory and antioxidant activities, making it useful in biological studies.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress . It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

4-Methoxyacetophenone: A precursor in the synthesis of 2-(4-Methoxyphenyl)acetohydrazide.

2-(4-Methoxyphenyl)acetic acid: Another precursor used in the synthesis.

Hydrazine Hydrate: A common reagent used in the synthesis of hydrazones.

Uniqueness: this compound is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and heterocyclic compounds makes it valuable in various research and industrial applications .

Biological Activity

2-(4-Methoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound is synthesized from the reaction of 4-methoxyphenylacetohydrazine with various aldehydes or ketones, leading to a series of derivatives that exhibit significant pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reactants : 4-Methoxyphenylacetohydrazine and an appropriate aldehyde or ketone.

- Reaction Conditions : The reaction is often facilitated by mild conditions using catalysts such as L-proline or iodobenzene diacetate.

- Characterization : The structures of synthesized compounds are confirmed using techniques like NMR, IR, and mass spectrometry.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various bacterial and fungal strains.

| Compound | Microorganism | Zone of Inhibition (mm) | Percentage Inhibition |

|---|---|---|---|

| 4f | Bacillus subtilis | 21-28 | 73.8% |

| 4i | Staphylococcus aureus | 20-24 | 72.4% |

| 4j | Escherichia coli | 21-27 | 71.6% |

These results indicate that certain derivatives possess strong antimicrobial properties, making them potential candidates for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines, including lung (NCI-H460), liver (HepG2), and breast cancer (MDA-MB-231).

- Cytotoxicity Assays : The MTT assay is commonly used to assess cell viability, revealing that the compound exhibits selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 15.62 |

| MDA-MB-231 | 31.25 |

| NCI-H460 | 7.81 |

The IC50 values indicate that the compound is more effective against certain cancer types, suggesting a potential role in targeted cancer therapy .

Pharmacokinetics and Toxicity

Recent studies have also explored the pharmacokinetic profiles of hydrazide derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Notably:

- Metabolism : Some derivatives inhibit cytochrome P450 enzymes, which could affect drug interactions.

- Toxicity : In vivo toxicity assessments using Danio rerio embryos have shown low toxicity levels for several derivatives .

Case Studies

A significant study highlighted the synthesis and biological evaluation of various hydrazone derivatives, demonstrating that structural modifications can enhance biological activity. For example:

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-Methoxyphenyl)acetohydrazide, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(4-methoxyphenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux (5 hours, 338 K), yielding 93% after recrystallization . Another route involves reacting 2-(4-methoxyphenyl)acetyl chloride with hydrazine in anhydrous ethyl acetate, achieving 90% yield with sodium nitrite as a catalyst . Key factors include solvent choice (ethanol for solubility), stoichiometric excess of hydrazine (1.1:1 molar ratio), and controlled temperature to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- FTIR : Identifies functional groups (e.g., N–H stretches at 3338–3203 cm⁻¹, C=O at 1642 cm⁻¹) .

- NMR : H-NMR resolves methoxy protons (δ ~3.8 ppm) and hydrazide NH signals (δ ~9.3 ppm) .

- X-ray crystallography : Reveals molecular conformation and hydrogen bonding. For example, the N–N bond length (1.413 Å) indicates electron delocalization, and layers form via N–H⋯O/N hydrogen bonds (parallel to the ab plane) .

Q. How can researchers evaluate the biological activity of this compound derivatives, and what statistical methods ensure robust data interpretation?

Advanced Research Question

- Anticancer assays : Derivatives like N′-(4-chlorobenzylidene)-2-(4-methoxyphenyl)acetohydrazide inhibit Akt (IC₅₀ = 0.50 µg/mL) via apoptosis induction, validated by Western blotting .

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, comparing to standards like ampicillin .

- Statistical rigor : Apply one-way ANOVA with post-hoc Tukey tests (n=8 replicates) to assess significance; report mean ± SD for IC₅₀ values .

Q. What structural modifications enhance the bioactivity of this compound, and how do substituents influence mechanism of action?

Advanced Research Question

- Electron-withdrawing groups : Chloro or nitro substituents on the benzylidene ring improve α-glucosidase inhibition (e.g., IC₅₀ = 6.10–18.7 µM vs. acarbose IC₅₀ = 378 µM) .

- Hydrophobic moieties : Thiophene or naphthyl groups enhance antimicrobial activity by increasing membrane permeability .

- Mechanistic insights : Substituents at the para-position (e.g., methoxy) stabilize π-π stacking with enzyme active sites, while ortho-substituents may sterically hinder binding .

Q. How should researchers address discrepancies in IC₅₀ values across studies for structurally similar acetohydrazide derivatives?

Advanced Research Question

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time). For example, α-glucosidase IC₅₀ values vary due to differences in substrate (pNPG vs. maltose) .

- Structural nuances : Compare substituent electronic effects. A 4-methoxy group may reduce activity compared to 4-nitro due to decreased electron-withdrawing capacity .

- Data normalization : Use relative potency ratios (e.g., vs. acarbose) to contextualize results .

Q. What strategies improve the crystallinity and stability of this compound derivatives for structural studies?

Advanced Research Question

- Recrystallization solvents : Ethanol or DMSO/water mixtures (1:2) yield high-purity crystals .

- Hydrogen bonding : Introduce polar groups (e.g., hydroxyl) to strengthen intermolecular interactions, as seen in derivatives with layered crystal packing .

- Temperature control : Slow cooling (5–10°C) minimizes disorder in crystal lattices .

Q. How do researchers design structure-activity relationship (SAR) studies for acetohydrazide derivatives targeting specific enzymes?

Advanced Research Question

- Scaffold diversification : Synthesize analogs with varying arylidene substituents (e.g., 4-chloro, 4-nitro) and evaluate IC₅₀ trends .

- Molecular docking : Use software like AutoDock to predict binding modes. For example, 4-methoxy groups in Compound 3a form hydrogen bonds with α-glucosidase’s catalytic residues .

- Pharmacophore mapping : Identify critical features (e.g., hydrazide NH for hydrogen bonding, aromatic rings for hydrophobic interactions) .

Q. What are the methodological considerations for scaling up synthesis while maintaining yield and purity?

Basic Research Question

- Catalyst optimization : Sodium nitrite (80%) improves yield in anhydrous conditions but requires strict moisture control .

- Solvent recycling : Ethanol can be recovered via distillation after hydrazinolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts in derivatives with >85% purity .

Q. How do researchers validate the proposed mechanisms of action for anticancer or antimicrobial derivatives?

Advanced Research Question

- Pathway inhibition assays : Measure Akt phosphorylation via Western blotting after treating cancer cells with derivatives .

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to link ROS generation to apoptosis in antimicrobial studies .

- Gene expression profiling : qPCR quantifies Fas/FasL upregulation in NSCLC cells treated with hydrazide derivatives .

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342079 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-49-0 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.